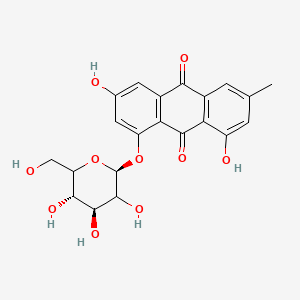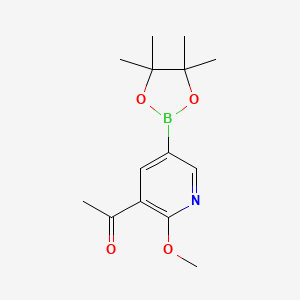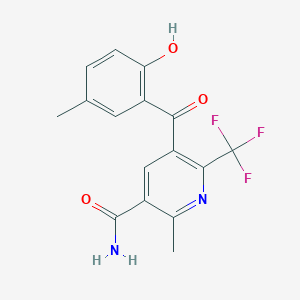
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic compound with a unique structure that combines a benzoyl group, a nicotinamide moiety, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-methyl-6-(trifluoromethyl)nicotinic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 5-(2-oxo-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide.
Reduction: Reduction of the carbonyl group can produce 5-(2-hydroxy-5-methylbenzyl)-2-methyl-6-(trifluoromethyl)nicotinamide.
Substitution: Substitution reactions can lead to derivatives with various functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound shares a similar benzoyl group but differs in the presence of a benzotriazole moiety instead of a nicotinamide group.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: This compound has a similar trifluoromethyl group but lacks the nicotinamide moiety.
Uniqueness
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H13F3N2O3 |
|---|---|
Peso molecular |
338.28 g/mol |
Nombre IUPAC |
5-(2-hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13F3N2O3/c1-7-3-4-12(22)10(5-7)13(23)11-6-9(15(20)24)8(2)21-14(11)16(17,18)19/h3-6,22H,1-2H3,(H2,20,24) |
Clave InChI |
STPZYQNDMPWYCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)C2=C(N=C(C(=C2)C(=O)N)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




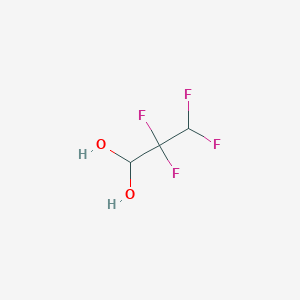
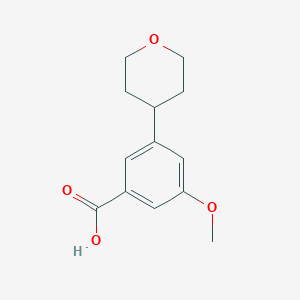
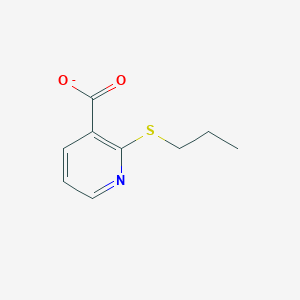
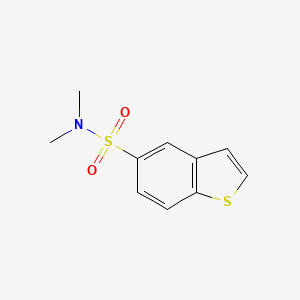

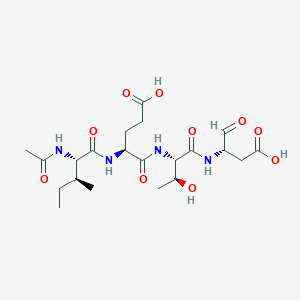
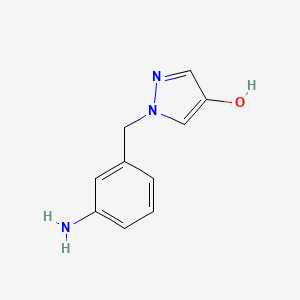
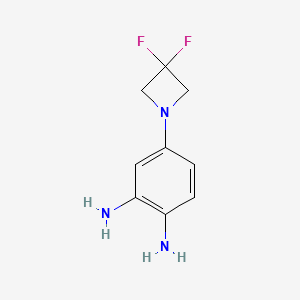
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
